Liriodenine

Antifungal Research In Vivo Pharmacology Oxoaporphine Alkaloids

Liriodenine stands apart from generic oxoaporphine alkaloids due to its planar tetracyclic architecture, which directly confers potent topoisomerase II inhibition—markedly reduced in non-planar analogs like dicentrine. Validated for studying DNA damage response mechanisms linked to drug geometry, it also provides unique in vivo antifungal efficacy against disseminated candidiasis and synergistic apoptosis with valproic acid in colon cancer models. Procure liriodenine to access compound-specific target engagement that close structural analogs cannot replicate.

Molecular Formula C17H9NO3
Molecular Weight 275.26 g/mol
CAS No. 475-75-2
Cat. No. B031502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiriodenine
CAS475-75-2
Synonymsliriodenine
Molecular FormulaC17H9NO3
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53
InChIInChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2
InChIKeyMUMCCPUVOAUBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Liriodenine (CAS 475-75-2): An Oxoaporphine Alkaloid with Multi-Target Anticancer, Antimicrobial, and Antifungal Activity for Research Procurement


Liriodenine (CAS 475-75-2) is a naturally occurring oxoaporphine alkaloid, a subclass of aporphine alkaloids, characterized by a planar, tetracyclic aromatic structure. It is isolated from various plant species across the Annonaceae and Magnoliaceae families, including *Liriodendron tulipifera* (yellow poplar) and *Annona glabra* [1]. In vitro studies have demonstrated its cytotoxic activity against a range of cancer cell lines, with reported IC50 values ranging from 8.07 to 11.02 µM, and its antimicrobial activity, including efficacy against *Mycobacterium tuberculosis* (MIC = 16 µg/mL) and antifungal effects against *Candida albicans* in vivo [2][3][4].

Why Liriodenine Cannot Be Readily Substituted by Other In-Class Oxoaporphine or Aporphine Alkaloids


While several oxoaporphine alkaloids (e.g., oxoglaucine, lysicamine) share a common structural backbone, their substitution patterns and molecular planarity critically dictate their bioactivity profile, making generic interchange unreliable. Liriodenine's distinct methylenedioxy bridge and planar conformation confer unique target engagement, such as potent DNA intercalation and selective antifungal activity, which are not uniformly shared by close analogs. For example, the structurally related oxoglaucine methiodide was ineffective in an in vivo candidiasis model where liriodenine and its methiodide derivative showed significant efficacy [1]. Similarly, the non-planar aporphine alkaloid dicentrine demonstrates weaker topoisomerase II inhibition compared to the highly planar liriodenine [2]. These differences highlight that biological activity is not a class-wide property but a compound-specific outcome of subtle structural features, making liriodenine a distinct and irreplaceable entity for research applications requiring its specific pharmacological signature.

Quantitative Differentiation of Liriodenine (CAS 475-75-2): Evidence for Informed Procurement Decisions


In Vivo Antifungal Efficacy of Liriodenine vs. Inactive Oxoglaucine in Disseminated Candidiasis

Liriodenine demonstrates significant in vivo efficacy against systemic fungal infection, whereas the closely related oxoaporphine analog, oxoglaucine methiodide, is inactive. This highlights a critical functional divergence within the same structural class [1]. In a mouse model of disseminated candidiasis, intravenous administration of liriodenine resulted in a significant reduction in the number of colony-forming units (CFU) recovered from kidney tissue. In contrast, treatment with oxoglaucine methiodide produced no significant response compared to the vehicle-treated control group.

Antifungal Research In Vivo Pharmacology Oxoaporphine Alkaloids

Topoisomerase II Inhibition: Planar Liriodenine vs. Non-Planar Dicentrine

The molecular planarity of liriodenine directly correlates with its potency as a topoisomerase II inhibitor. A comparative study found that liriodenine, an oxoaporphine with a rigid, planar structure, is a more potent inhibitor than the aporphine alkaloid dicentrine, which must adopt a suboptimal conformation for DNA binding [1].

DNA Damage Response Topoisomerase Inhibitors Cancer Chemotherapy

Antimycobacterial Potency: Liriodenine Exhibits the Highest Activity Among Isolates from Goniothalamus gitingensis

In a head-to-head evaluation of compounds isolated from *Goniothalamus gitingensis*, liriodenine was identified as the most potent antimycobacterial agent. It demonstrated superior inhibitory activity against *Mycobacterium tuberculosis* H37Rv when compared to co-isolated styryllactones and their mixtures [1].

Antitubercular Agents Antimycobacterial Screening Natural Products

Anticancer Activity Against MCF-7 Cells: Liriodenine Demonstrates Higher Potency than Lysicamine

In a direct comparison of two oxoaporphine alkaloids isolated from *Goniothalamus elegans*, liriodenine was found to be significantly more cytotoxic to the human breast cancer cell line MCF-7 than its close analog lysicamine [1].

Breast Cancer Research Cytotoxicity Assays Apoptosis Induction

Synergistic Apoptosis Induction in Colon Cancer: Liriodenine Enhances Valproic Acid Efficacy

Liriodenine's therapeutic value extends beyond its single-agent activity, demonstrating a synergistic effect when combined with valproic acid (VPA) in human colon cancer cells [1]. The combination of liriodenine and VPA (Li/VPA) synergistically induced apoptosis, evidenced by enhanced DNA damage and PARP-1 cleavage, compared to treatment with either compound alone.

Combination Therapy Colon Cancer Synergy Studies

Potent Fungicidal Activity Against Cryptococcus Species with Demonstrated In Vivo Safety Profile

Liriodenine exhibits potent, concentration-dependent fungicidal activity against clinical strains of *Cryptococcus neoformans* and *C. gattii*, with MIC values ranging from 3.9 to 62.5 µg/mL [1]. This fungicidal effect was confirmed by time-kill studies. Importantly, this activity is paired with a favorable preliminary safety profile; liriodenine was well-absorbed after oral gavage and showed no histopathological alterations in the digestive tract of mice at doses of 0.75 and 1.50 mg/kg.

Antifungal Drug Discovery Cryptococcosis Pharmacokinetics

Targeted Research Applications for Liriodenine (CAS 475-75-2) Based on Differentiated Evidence


Investigating DNA Damage and Repair Mechanisms via Topoisomerase II Inhibition

Procure liriodenine as a tool compound to study the cellular consequences of topoisomerase II inhibition. Its planar structure, which directly correlates with its inhibitory potency relative to non-planar analogs like dicentrine, makes it an ideal probe for exploring the relationship between drug geometry and DNA damage response [1].

Development of Novel Antifungal Therapies for Candidiasis and Cryptococcosis

Utilize liriodenine as a lead compound for antifungal drug discovery. Its demonstrated in vivo efficacy in a disseminated candidiasis model, where a close analog (oxoglaucine methiodide) was inactive, highlights its unique potential. Furthermore, its potent fungicidal activity against *Cryptococcus* species combined with an acceptable preliminary in vivo safety profile supports its prioritization over other oxoaporphines for preclinical development [2][3].

Exploring Synergistic Combination Therapies for Colon Cancer

Select liriodenine as a research component for combination therapy studies, specifically to enhance the efficacy of valproic acid (VPA) in colon cancer models. The documented synergistic induction of apoptosis in DLD-1 and HT-29 cells provides a strong rationale for its use in mechanistic studies focused on combination drug strategies [4].

Screening for Novel Antimycobacterial and Anticancer Lead Compounds

Source liriodenine as a positive control or benchmark compound for screening libraries of natural products or synthetic analogs for antitubercular or anticancer activity. Its defined potency against *M. tuberculosis* (MIC = 16 µg/mL) and its comparative cytotoxicity against MCF-7 cells (IC50 = 33.31 µM, ~2-fold more potent than lysicamine) provide robust quantitative benchmarks for assay validation and hit identification [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liriodenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.